Methoxyethylbenzeneboronic acid, (S)-

Description

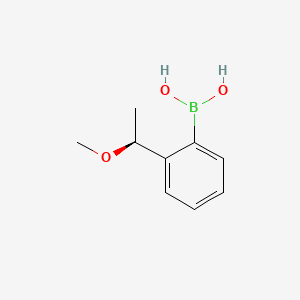

(S)-Methoxyethylbenzeneboronic acid is a chiral boronic acid derivative featuring a methoxyethyl (-O-CH2CH2-OCH3) substituent on the benzene ring and a boronic acid (-B(OH)2) group. The (S)-configuration at the stereogenic center distinguishes it from its enantiomer, influencing its interactions in asymmetric synthesis, catalysis, and pharmaceutical applications. Boronic acids are pivotal in Suzuki-Miyaura cross-coupling reactions, where their electronic and steric properties determine reactivity and selectivity .

Properties

CAS No. |

166191-23-7 |

|---|---|

Molecular Formula |

C9H13BO3 |

Molecular Weight |

180.01 g/mol |

IUPAC Name |

[2-[(1S)-1-methoxyethyl]phenyl]boronic acid |

InChI |

InChI=1S/C9H13BO3/c1-7(13-2)8-5-3-4-6-9(8)10(11)12/h3-7,11-12H,1-2H3/t7-/m0/s1 |

InChI Key |

FQRNBDHINRHZRU-ZETCQYMHSA-N |

Isomeric SMILES |

B(C1=CC=CC=C1[C@H](C)OC)(O)O |

Canonical SMILES |

B(C1=CC=CC=C1C(C)OC)(O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of Methoxyethylbenzeneboronic acid, (S)-, involves several steps. One common method is the chemoenzymatic stereosynthesis, which allows for the production of both enantiomers of the compound . The reaction typically involves the use of n-hexane as a solvent, and the product is obtained as a white solid with a melting point of 72-74°C . Industrial production methods may vary, but they generally follow similar synthetic routes to ensure the purity and yield of the compound.

Chemical Reactions Analysis

Methoxyethylbenzeneboronic acid, (S)-, undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is a widely used reaction for forming carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.

Substitution Reactions: Methoxyethylbenzeneboronic acid, (S)-, can participate in substitution reactions, where functional groups are replaced by other groups.

Common reagents used in these reactions include palladium catalysts, bases, and various solvents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

Methoxyethylbenzeneboronic acid, (S)-, has a wide range of scientific research applications, including:

Biology: The compound can be used as an NMR shift reagent for the enantiomeric assay of diols.

Industry: Methoxyethylbenzeneboronic acid, (S)-, is used in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of Methoxyethylbenzeneboronic acid, (S)-, involves its interaction with specific molecular targets and pathways. In the context of Suzuki-Miyaura coupling, the compound acts as a boron reagent that participates in the transmetalation step, where the boron atom transfers its organic group to the palladium catalyst . This process is crucial for the formation of carbon-carbon bonds and is facilitated by the mild and functional group-tolerant conditions of the reaction.

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural and Electronic Differences

The methoxyethyl group imparts unique steric and electronic characteristics compared to simpler substituents (e.g., methoxy, chloro, or ester groups). Key structural analogs include:

Table 1: Structural Comparison of Selected Boronic Acids

| Compound Name | Substituent(s) | Position | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|---|

| (S)-Methoxyethylbenzeneboronic acid | Methoxyethyl | Para* | C9H13BO3 | 180.02 | Chiral center, ether linkage |

| (5-Chloro-2-methoxyphenyl)boronic acid | Chloro, Methoxy | 5, 2 | C7H7BClO3 | 190.58 | Electron-withdrawing Cl |

| (4-Methoxycarbonylphenyl)boronic acid | Methoxycarbonyl | 4 | C8H8BO4 | 180.96 | Ester group (electron-withdrawing) |

| (2,3-Difluoro-6-methoxyphenyl)boronic acid | Difluoro, Methoxy | 2,3,6 | C7H6BF2O3 | 200.93 | Fluorine-induced polarity |

| (3,5-Bis(methoxycarbonyl)phenyl)boronic acid | Two methoxycarbonyl | 3,5 | C10H10BO6 | 238.99 | High steric bulk |

*Assumed para-substitution based on common synthetic practices .

- Electronic Effects : The methoxyethyl group is electron-donating via the ether oxygen, enhancing the electron density of the benzene ring. This contrasts with electron-withdrawing groups like chloro (in 5-Chloro-2-methoxyphenylboronic acid) or methoxycarbonyl (in 4-Methoxycarbonylphenylboronic acid), which reduce electron density and alter reactivity in cross-coupling reactions .

Reactivity in Cross-Coupling Reactions

In Suzuki-Miyaura couplings, boronic acids with electron-donating groups typically exhibit higher reactivity due to enhanced nucleophilicity. For example:

- (S)-Methoxyethylbenzeneboronic acid’s ether group facilitates oxidative addition with palladium catalysts, enabling efficient aryl-aryl bond formation.

- In contrast, (4-Methoxycarbonylphenyl)boronic acid (similarity score: 0.95 ) reacts slower due to electron withdrawal from the ester group, requiring harsher conditions (e.g., higher temperatures or stronger bases).

- Halogenated analogs like (5-Chloro-2-methoxyphenyl)boronic acid (similarity score: 0.90 ) may undergo competitive side reactions, such as dehalogenation, under basic conditions.

Table 2: Reactivity Trends in Suzuki-Miyaura Coupling

| Compound | Relative Reactivity* | Preferred Coupling Partners | Notable Side Reactions |

|---|---|---|---|

| (S)-Methoxyethylbenzeneboronic acid | High | Aryl halides, triflates | Minimal |

| (4-Methoxycarbonylphenyl)boronic acid | Moderate | Activated aryl bromides | Ester hydrolysis |

| (5-Chloro-2-methoxyphenyl)boronic acid | Low to Moderate | Electron-deficient partners | Dehalogenation |

*Based on electronic and steric profiles inferred from structural analogs .

Research Findings and Practical Considerations

- Solubility: The methoxyethyl group enhances solubility in polar aprotic solvents (e.g., THF, DMF) compared to non-polar analogs, facilitating homogeneous reaction conditions .

- Stability : Boronic acids with ether linkages (e.g., methoxyethyl) are less prone to hydrolysis than those with ester groups, improving shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.